N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound characterized by the presence of both benzo[d][1,3]dioxole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the furan-3-yl moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the two moieties: The benzo[d][1,3]dioxole and furan-3-yl moieties are coupled using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics . This disruption leads to cell cycle arrest and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxyethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(thiophen-3-yl)-2-hydroxyethyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of both benzo[d][1,3]dioxole and furan moieties, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-11(9-3-4-21-7-9)6-16-14(19)15(20)17-10-1-2-12-13(5-10)23-8-22-12/h1-5,7,11,18H,6,8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNRPEYBQIQRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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